N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and the pyrazole intermediate.
Addition of the Propyl Group: The propyl group can be added through an alkylation reaction using propyl bromide and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrazole ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted pyrazole derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a propyl group makes it different from other pyrazole derivatives, potentially leading to unique applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1856063-11-0 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C15H21N3O/c1-4-9-18-11-14(12(2)17-18)16-10-13-7-5-6-8-15(13)19-3/h5-8,11,16H,4,9-10H2,1-3H3 |
InChI Key |
PGUWQEQUFIYKHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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